N'-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its unique structural features This compound contains both an amino group and a methoxyphenyl group, which are linked to a chlorophenyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE typically involves a multi-step process:
-
Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 4-methoxyphenyl intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base.
-
Coupling with Chlorophenyl Prop-2-enoate: : The Schiff base is then reacted with 2-chlorophenyl prop-2-enoate under basic conditions to form the final product. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can minimize human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(methyl)amino]methanol: This compound shares the methoxyphenyl group but differs in the presence of a methanol moiety instead of the chlorophenyl prop-2-enoate group.
2-[(E)-(4-Methoxybenzylidene)amino]phenol: Similar in having the methoxybenzylidene group, but it lacks the chlorophenyl prop-2-enoate moiety.
(4-Aminophenyl)(4-methoxyphenyl)methanone: Contains both amino and methoxyphenyl groups but differs in the presence of a methanone group instead of the chlorophenyl prop-2-enoate group.
Uniqueness
The uniqueness of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO (2E)-3-(2-CHLOROPHENYL)PROP-2-ENOATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15ClN2O3 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-14-9-6-13(7-10-14)17(19)20-23-16(21)11-8-12-4-2-3-5-15(12)18/h2-11H,1H3,(H2,19,20)/b11-8+ |
InChI Key |
AUGBIRFLPXSMPS-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)/C=C/C2=CC=CC=C2Cl)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C=CC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.